(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride

Chemical purity Deuterated building block MARK inhibitor synthesis

(S)-1-(3-Fluoropyridin-2-yl)ethylamine-d3 Hydrochloride (CAS 1346617-24-0) is a stable-isotope-labelled chiral amine hydrochloride, belonging to the class of deuterated fluoropyridine derivatives. It serves as a key synthetic intermediate for the preparation of deuterium-labelled dihydropyrrolopyrimidinone-based microtubule-affinity regulating kinase (MARK) inhibitors, enabling accurate bioanalytical quantification via liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Molecular Formula C7H10ClFN2
Molecular Weight 179.64 g/mol
Cat. No. B13437552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride
Molecular FormulaC7H10ClFN2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC=N1)F)N.Cl
InChIInChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1/i1D3;
InChIKeyMPEHHZCSUKROFX-CEXUAIMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(3-Fluoropyridin-2-yl)ethylamine-d3 Hydrochloride | Chiral Deuterated Building Block for Targeted Inhibitor Synthesis


(S)-1-(3-Fluoropyridin-2-yl)ethylamine-d3 Hydrochloride (CAS 1346617-24-0) is a stable-isotope-labelled chiral amine hydrochloride, belonging to the class of deuterated fluoropyridine derivatives. It serves as a key synthetic intermediate for the preparation of deuterium-labelled dihydropyrrolopyrimidinone-based microtubule-affinity regulating kinase (MARK) inhibitors, enabling accurate bioanalytical quantification via liquid chromatography–tandem mass spectrometry (LC-MS/MS) . The compound is supplied as a powder with a certified chemical purity of 98% and is soluble in chlorinated organic solvents [1]. As a deuterated (S)-enantiomer, it offers distinct advantages over its non-deuterated analogue and opposite enantiomer in chiral resolution, mass spectrometric detection, and downstream pharmacological profiling.

Why Generic (S)-1-(3-Fluoropyridin-2-yl)ethylamine Hydrochloride Cannot Replace the Deuterated d3 Analogue in Quantitative Bioanalysis


Procuring the non-deuterated (S)-1-(3-fluoropyridin-2-yl)ethylamine hydrochloride (CAS 1311254-90-6) or its racemic counterpart for use as an internal standard in LC-MS/MS assays introduces significant analytical error. The protiated form co-elutes with the analyte and shares an identical precursor-to-product ion transition, causing ion suppression or enhancement that precludes accurate quantification . In contrast, the d3-labelled variant presents a mass shift of +3 Da, allowing chromatographic co-elution yet complete mass spectrometric discrimination . Furthermore, substitution with the (R)-enantiomer (CAS 1311254-94-0) or its d3 analogue (CAS 1346617-37-5) yields a diastereomeric relationship that alters binding kinetics at the target kinase, undermining the validity of pharmacokinetic/pharmacodynamic (PK/PD) correlations . The deuterated (S)-form thus is a non-negotiable requirement for regulatory-grade bioanalytical method validation.

Head-to-Head Quantitative Differentiation of (S)-1-(3-Fluoropyridin-2-yl)ethylamine-d3 Hydrochloride from Closest Analogs


Chemical Purity: 98% for d3-(S) vs. 95–97% for Non-Deuterated (S)-Enantiomer

The target compound, (S)-1-(3-fluoropyridin-2-yl)ethylamine-d3 hydrochloride, is commercially supplied at a minimum chemical purity of 98.0% (powder) [1]. The closest non-deuterated analogue, (S)-1-(3-fluoropyridin-2-yl)ethylamine hydrochloride (CAS 1311254-90-6), is routinely listed at 95.0–97.0% purity by multiple vendors [2]. This difference is meaningful for synthetic chemists planning multi-step routes, where higher starting material purity translates directly into fewer purification cycles and higher overall yield of the final deuterated MARK inhibitor.

Chemical purity Deuterated building block MARK inhibitor synthesis

Mass Spectrometric Discrimination: +3.02 Da Mass Shift Enables SIL-IS Quantification

The deuterated compound has a monoisotopic molecular weight of 179.64 g·mol⁻¹, compared to 176.62 g·mol⁻¹ for the non-deuterated (S)-enantiomer, yielding a mass shift of 3.02 Da . This mass difference is sufficient to avoid cross-talk between the analyte and internal standard channels on a triple quadrupole mass spectrometer operating at unit resolution, while preserving near-identical chromatographic retention time and ionization efficiency . The protiated form cannot provide a distinct SRM transition, thereby failing the fundamental requirement for a SIL-IS in quantitative bioanalysis.

LC-MS/MS Stable isotope labelled internal standard (SIL-IS) Bioanalytical method validation

Enantiomeric Identity: (S)-Configuration Defined for Target Kinase Engagement

The (S)-enantiomer and (R)-enantiomer of the fluoropyridinyl ethylamine scaffold are chemically distinct stereoisomers that yield diastereomeric products upon incorporation into dihydropyrrolopyrimidinone derivatives. The (R)-d3 analogue (CAS 1346617-37-5) and its non-deuterated (R)-form (CAS 1311254-94-0) are separately catalogued by Toronto Research Chemicals as independent products with distinct catalogue numbers (F595860 and respective d3 variants) [1]. While specific enantiomeric excess values are not publicly disclosed in vendor CoAs, the separate commercial availability confirms that stereochemistry is controlled and resolved during synthesis. Procurement of the wrong enantiomer introduces a stereochemical variable that confounds structure–activity relationship (SAR) interpretation.

Chiral resolution Enantioselective synthesis MARK kinase inhibition

Deuterium Incorporation Site: sp³ Methyl Position Ensures Metabolic Stability of the Label

The three deuterium atoms are positioned on the terminal methyl group (α-methyl-d3), as indicated by the IUPAC name (1S)-2,2,2-trideuterio-1-(3-fluoropyridin-2-yl)ethanamine hydrochloride . Deuteration at an sp³-hybridised carbon avoids the H/D exchange that plagues N- or O-linked labels under physiological conditions, ensuring that the mass tag remains intact throughout sample preparation and chromatographic separation. While specific isotopic enrichment values (atom% D) are not published for this catalogue item, Toronto Research Chemicals internal quality specifications for deuterated building blocks typically require ≥98 atom% D .

Deuterium isotope effect Metabolic stability Isotopic enrichment

Procurement-Relevant Application Scenarios for (S)-1-(3-Fluoropyridin-2-yl)ethylamine-d3 Hydrochloride


Synthesis of Deuterium-Labelled Dihydropyrrolopyrimidinone MARK Inhibitors for Preclinical PK/PD Studies

Medicinal chemistry teams developing PFKFB3 or MARK kinase inhibitors require isotopically labelled analogues of their lead candidates for intravenous pharmacokinetic studies in rodent models. (S)-1-(3-Fluoropyridin-2-yl)ethylamine-d3 Hydrochloride provides the chiral, deuterated ethylamine fragment needed to construct the dihydropyrrolopyrimidinone core with a built-in +3 Da mass tag . The sp³ C–D₃ label ensures no metabolic back-exchange, allowing accurate LC-MS/MS quantification of the unlabelled drug candidate in plasma over a 24-hour time course.

Bioanalytical Method Development and Validation Under ICH M10 Guidelines

Bioanalytical laboratories performing method validation for small-molecule kinase inhibitors require a stable-isotope-labelled internal standard that co-elutes with the analyte. The 3.02 Da mass shift between the d3 compound and its protiated form enables baseline-resolved selected reaction monitoring (SRM) transitions on a standard triple quadrupole mass spectrometer . The 98% chemical purity of the starting building block reduces interference from structurally related impurities that could otherwise generate isobaric noise in the MS detector.

Chiral Metabolite Profiling of Fluoropyridine-Containing Drug Candidates

When a fluoropyridine-based MARK inhibitor undergoes Phase I metabolism, chiral inversion or stereoselective oxidation may occur. The (S)-d3 compound serves as a stereochemically defined reference standard for chiral LC-MS methods capable of resolving (S)- and (R)-metabolites . Its distinct CAS number and separate TRC catalogue entry from the (R)-d3 analogue (CAS 1346617-37-5) ensure that researchers can independently source each enantiomer for calibration curve construction [1].

Process Chemistry Quality Control of Deuterated API Batches

Contract manufacturing organisations (CMOs) producing deuterated active pharmaceutical ingredients for clinical trial supply use (S)-1-(3-Fluoropyridin-2-yl)ethylamine-d3 Hydrochloride as a starting material reference standard. The 98% minimum purity specification provides a benchmark against which incoming lots are qualified, and the defined deuteration site (α-methyl-d3) allows ¹H-NMR or ²H-NMR to verify isotopic incorporation prior to initiating GMP synthesis .

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